molecular formula C18H17NO4S B2732608 (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide CAS No. 2210223-26-8

(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide

Cat. No. B2732608
CAS RN: 2210223-26-8
M. Wt: 343.4
InChI Key: ZOQNTHLGHCCSTN-JLHYYAGUSA-N
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Description

(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide, also known as DFEPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DFEPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Diels-Alder Cycloaddition Reactions : The Diels-Alder cycloaddition reactions between substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, closely related to the queried compound, have been extensively studied. These reactions result in high yields and exhibit stereoselectivity, particularly with 2-substituted furans. The selectivity arises due to interactions between the substituent and the sulfonyl groups, demonstrating the utility of these compounds in synthetic organic chemistry (Arjona et al., 1998).

  • Copper/Silver-mediated Cascade Reactions : Efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates has been achieved using a CuCl2·2H2O/AgTFA system. This methodology underscores the potential of sulfonamide-based compounds in facilitating complex synthetic transformations in a single step (Li & Liu, 2014).

  • Thermal and High-Pressure Intramolecular Diels–Alder Reaction : Vinylsulfonamides incorporating a furan moiety can be synthesized via a domino elimination–amidation reaction, leading to efficient access to γ- and δ-sultams. This process highlights the role of vinylsulfonamides in facilitating intramolecular Diels-Alder reactions under various conditions (Rogachev & Metz, 2006).

Photophysical Properties and Sensor Applications

  • Fluorescence Sensors for Cu2+ : Water-soluble sulfonato-Salen-type ligands derived from different diamines have been designed, exhibiting strong UV/Vis-absorption and fluorescence. These ligands, due to their selective quenching by Cu(2+), serve as highly sensitive fluorescence sensors for Cu(2+) detection in water and living cells, highlighting the application of sulfonamide derivatives in environmental monitoring and bioimaging (Zhou et al., 2012).

properties

IUPAC Name

(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQNTHLGHCCSTN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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